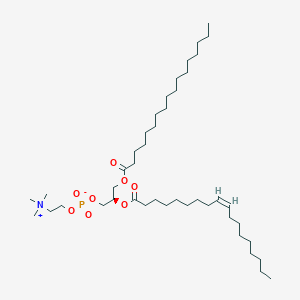
Opromazine hydrochloride
Vue d'ensemble
Description
Opromazine hydrochloride is a phenothiazine derivative that is used as a tranquilizer . It is closely related chemically to chlorpromazine but does not contain the chlorine atom which has been thought to cause the undesirable side effects of the promazine group . It is used to relieve or prevent the symptoms of hay fever, allergic conjunctivitis (inflammation of the eye), and other types of allergy or allergic reactions .
Synthesis Analysis
The compounds were prepared via the metathesis reaction between the corresponding phenothiazine hydrochloride salts and sodium docusate or sodium NSAID salts and were obtained as liquid co-crystals with various degrees of ionization . A comparative study on the oxidation kinetics of potent antihistamines promethazine hydrochloride (PRM1) and promazine hydrochloride (PRM2)—structural isomers by sodium N-bromo-benzene-sulphonamide (bromamine-B or BAB) was carried out in acidic medium (HClO 4) at 303 K .Molecular Structure Analysis
The molecular structure of Opromazine hydrochloride is analyzed in several studies . The reaction stoichiometry was found to be 1:1 and the products obtained by the oxidation (promethazine S-oxide and promazine S-oxide) were identified by spectral analysis .Chemical Reactions Analysis
Iron (III) and hexacyanoferrate (III) ions in acidic media easily oxidized Opromazine hydrochloride with the formation of colored oxidation products . The rate of oxidation of promethazine hydrochloride is nearly 1.3 times more than the rate of oxidation of promazine hydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of Opromazine hydrochloride include a molecular weight of 320.88 and solubility of 48 mg/mL in water .Applications De Recherche Scientifique
Inhibition of Imatinib Transport
Opromazine hydrochloride has been studied for its role in the inhibition of imatinib transport during renal failure. The research by Franke and Sparreboom (2008) in the "Journal of Clinical Oncology" discusses the potential role of chlorpromazine hydrochloride, a similar compound, in the alleviation of cancer-related dyspnea and its implications for opromazine hydrochloride. They emphasize the need for further research and randomized controlled trials in this area (Franke & Sparreboom, 2008).
Study of Degradation Products
Khanin et al. (2015) conducted a study on the degradation products of chlorpromazine hydrochloride in drugs for injection, which is relevant for understanding the stability and degradation pathways of opromazine hydrochloride. This study provides insights into the chemical stability and potential degradation products of opromazine hydrochloride in pharmaceutical preparations (Khanin et al., 2015).
Peripheral Blood Changes in Dogs
Egwu and Igbokwe (2004) explored the immediate peripheral blood changes following chlorpromazine administration in aggressive mongrel dogs. This study provides insights into the potential hematological effects of opromazine hydrochloride, given its chemical similarity to chlorpromazine (Egwu & Igbokwe, 2004).
Transdermal Delivery of Prochlorperazine
The feasibility of transdermal delivery of prochlorperazine, a compound similar to opromazine hydrochloride, was investigated by Obata, Otake, and Takayama (2010). Their research in "Biological & Pharmaceutical Bulletin" indicates the potential for developing transdermal drug delivery systems for opromazine hydrochloride (Obata, Otake, & Takayama, 2010).
Quantification of Antioxidants
A study by Nagaraja et al. (2014) on the quantification of antioxidants using chlorpromazine hydrochloride, published in "Analytical Sciences," highlights the application of opromazine hydrochloride in analytical chemistry for determining antioxidant activity in food and medicinal plants (Nagaraja et al., 2014).
Micellar and Phase Separation Phenomenon
Rub, Asiri, Azum, and Kabir-ud-din (2014) investigated the micellar and phase separation phenomenon of phenothiazine drug promazine hydrochloride with anionic hydrotropes. This research in the "Journal of Industrial and Engineering Chemistry" provides insights into the behavior of opromazine hydrochloride in solution, which is crucial for its formulation in pharmaceutical applications (Rub et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLMLCOTJLYYST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00636606 | |
| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00636606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Opromazine hydrochloride | |
CAS RN |
316-07-4 | |
| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, 5-oxide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=316-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC17470 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00636606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide;propan-2-ol](/img/structure/B1265106.png)


![1-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanol](/img/structure/B1265110.png)


![2-(3-Bicyclo[3.3.1]nonanyl)ethyl-[5-(methylazaniumyl)pentyl]azanium](/img/structure/B1265117.png)

![(E)-3-[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenyl]-1-[1-(2-morpholin-4-ylpyrimidin-5-yl)-1H-phthalazin-2-yl]prop-2-en-1-one](/img/structure/B1265119.png)